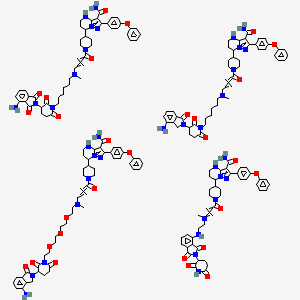
Cefditoren Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefditoren Acid Sodium Salt is a broad-spectrum third-generation cephalosporin antibiotic. It is effective against both Gram-negative and Gram-positive bacteria and is commonly used for the treatment of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .
准备方法
The preparation of Cefditoren Acid Sodium Salt involves several synthetic routes and reaction conditions. One method includes the following steps :
- Converting a compound of formula (II) to a compound of formula (III) using triphenylphosphine and sodium iodide in the presence of tetrahydrofuran, water, and base.
- Reacting the compound of formula (III) with 4-methyl-5-formyl-thiazole to produce a compound of formula (IV).
- Deesterifying the compound of formula (IV) to yield a compound of formula (V).
- Converting the compound of formula (V) to a compound of formula (VI) in the presence of a base and solvent.
- Converting the compound of formula (VI) into a compound of formula (VII) by enzymatic hydrolysis.
- Reacting the compound of formula (VII) with a compound of formula (VIII) in the presence of solvent and base to produce this compound.
化学反应分析
Cefditoren Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Cefditoren Acid Sodium Salt has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by resistant strains.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control laboratories.
作用机制
The bactericidal activity of Cefditoren Acid Sodium Salt results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Cefditoren is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
相似化合物的比较
Cefditoren Acid Sodium Salt is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases . Similar compounds include:
Cefpodoxime: Known for its effectiveness against respiratory tract infections but with different resistance profiles.
Cefditoren’s unique structure, which includes an aminothiazole group and a methoxyimino group, enhances its activity against Gram-negative and Gram-positive organisms and provides stability against beta-lactamases .
属性
分子式 |
C19H17N6NaO5S3 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |
InChI 键 |
VFUMWBZIKOREOO-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)

![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)

![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
